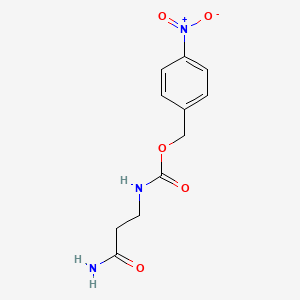
(4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate is an organic compound that features both nitro and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate typically involves the reaction of (4-nitrophenyl)methanol with 3-amino-3-oxopropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the carbamate group produces an amine and an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving carbamate hydrolysis. It can also serve as a model compound for studying the interactions of nitro and carbamate groups with biological molecules.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. For example, carbamate derivatives are known to exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can be hydrolyzed by enzymes, releasing active metabolites that exert biological effects. These interactions can affect various molecular pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate: Contains both nitro and carbamate groups.
(4-Nitrophenyl)methyl carbamate: Lacks the amino group, making it less versatile in certain reactions.
(4-Nitrophenyl)methyl (3-hydroxy-3-oxopropyl)carbamate: Contains a hydroxyl group instead of an amino group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both nitro and carbamate functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
79590-80-0 |
|---|---|
Molekularformel |
C11H13N3O5 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl N-(3-amino-3-oxopropyl)carbamate |
InChI |
InChI=1S/C11H13N3O5/c12-10(15)5-6-13-11(16)19-7-8-1-3-9(4-2-8)14(17)18/h1-4H,5-7H2,(H2,12,15)(H,13,16) |
InChI-Schlüssel |
PORXUSIJCHMWAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)NCCC(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


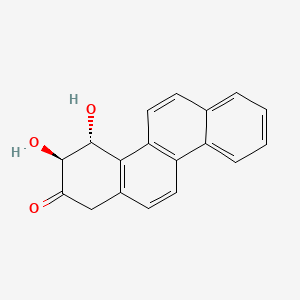
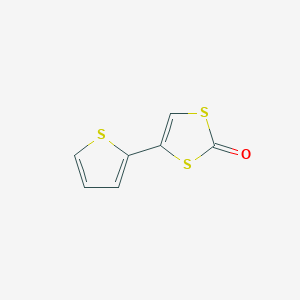
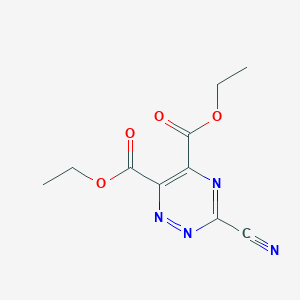
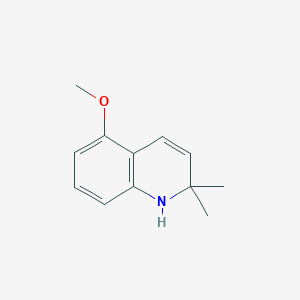

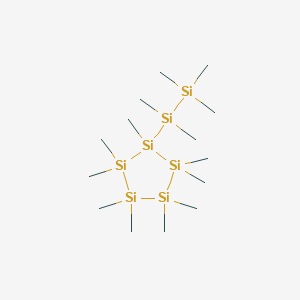
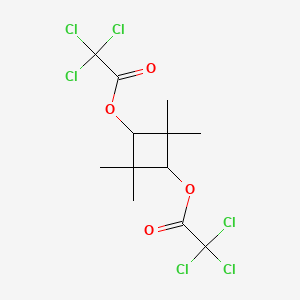
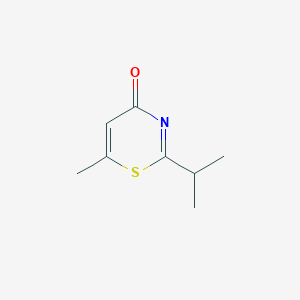

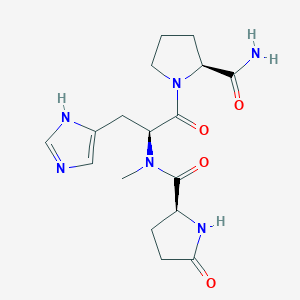
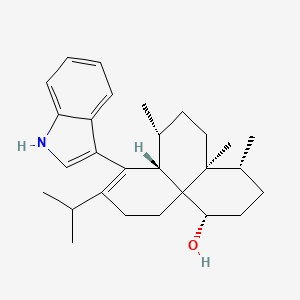

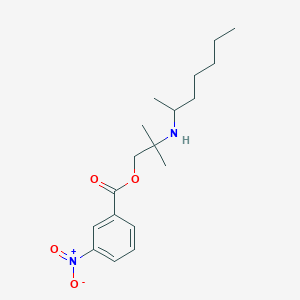
![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)
